5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Properties
- A novel series of pyrazolopyrimidines derivatives demonstrated significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis and Chemical Evaluation
- Research has been dedicated to the facile synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, exploring their chemical properties and laying the foundation for further pharmacological studies (Miyashita et al., 1990).
Catalytic Methods for Synthesis
- A catalytic method involving heteropolyacids for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones has been developed, offering a new approach to the synthesis of such compounds (Heravi et al., 2007).
Fungicidal Activity
- The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, was explored, revealing a high level of fungicidal activity in certain derivatives, particularly against Basidiomycete species (Huppatz, 1985).
Cytotoxicity Studies
- Some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as chemotherapeutic agents (Hassan et al., 2014).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity . They are expected to continue to be a focus of research in the future, with the aim of developing new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They can interact with their targets and cause changes in the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their role in various biological interactions . They have been used in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The search results do mention the physicochemical properties and adme prediction of pyrazolo[1,5-a]pyrimidines .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties , which could potentially result in changes at the molecular and cellular level.
Action Environment
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which suggests that their action and efficacy could be influenced by environmental factors such as light and temperature.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have been found to have significant photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring .
Temporal Effects in Laboratory Settings
Similar compounds have shown good solid-state emission intensities .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-12-15(10-20-23(12)14-5-3-2-4-6-14)17(24)21-13-9-18-16-7-8-19-22(16)11-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZAIDACDOSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN4C(=CC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.